4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride
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Overview
Description
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process optimization focuses on improving yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides of the indazole ring.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Group-Containing Drugs: Efavirenz, fluoxetine, celecoxib.
Indazole Derivatives: Indole-3-acetic acid, tryptophan.
Uniqueness
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is unique due to the combination of the indazole core and the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2648962-87-0 |
---|---|
Molecular Formula |
C8H11ClF3N3 |
Molecular Weight |
241.6 |
Purity |
95 |
Origin of Product |
United States |
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